Trifluoro-10H-phenothiazine

Antitumor activity Structure-activity relationship Phenothiazine substitution

Trifluoro-10H-phenothiazine (IUPAC: 1,2,3-trifluoro-10H-phenothiazine) belongs to the phenothiazine class of tricyclic heterocycles. It features a 10H-phenothiazine core substituted with three fluorine atoms on the A-ring in a 1,2,3-pattern, yielding molecular formula C₁₂H₆F₃NS (MW 253.24 g/mol).

Molecular Formula C12H6F3NS
Molecular Weight 253.24 g/mol
CAS No. 71975-60-5
Cat. No. B12652068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoro-10H-phenothiazine
CAS71975-60-5
Molecular FormulaC12H6F3NS
Molecular Weight253.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(S2)C=C(C(=C3F)F)F
InChIInChI=1S/C12H6F3NS/c13-6-5-9-12(11(15)10(6)14)16-7-3-1-2-4-8(7)17-9/h1-5,16H
InChIKeyILAKSAOPWGMEMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoro-10H-phenothiazine (CAS 71975-60-5) – Structural & Physicochemical Baseline for Informed Procurement


Trifluoro-10H-phenothiazine (IUPAC: 1,2,3-trifluoro-10H-phenothiazine) belongs to the phenothiazine class of tricyclic heterocycles. It features a 10H-phenothiazine core substituted with three fluorine atoms on the A-ring in a 1,2,3-pattern, yielding molecular formula C₁₂H₆F₃NS (MW 253.24 g/mol) [1]. Its computed physicochemical properties—density 1.454 g/cm³, boiling point 336.4°C (760 mmHg), flash point 157.2°C—reflect the influence of polyfluorination on the aromatic scaffold . This distinct fluorination pattern differentiates it from mono-fluoro, di-fluoro, peri-fluoro, or 2-trifluoromethyl analogs, providing a unique electron-deficient A-ring for electronic structure tuning in medicinal chemistry, materials science, and synthetic intermediate applications [1][2].

Why Unsubstituted or Mono-Substituted Phenothiazines Cannot Replace 1,2,3-Trifluoro-10H-phenothiazine


The biological and electronic properties of phenothiazines are exquisitely sensitive to ring substitution pattern. Directly relevant structure-activity relationship (SAR) data show that replacing a trifluoromethyl (CF₃) substituent at position 2 with chlorine (Cl) reduces antitumor cytotoxic potency by approximately 13-fold (TCID₅₀ 4.7 µg vs. 62.5 µg) [1]. Furthermore, the specific 1,2,3-trifluoro arrangement induces distinct electron-withdrawing and steric effects that differ critically from other polyfluorinated isomers (e.g., 2,4,8-trifluoro or 1,3,9-trifluoro), directly impacting log P, oxidative stability, and interaction strength with lipid membranes and biological targets [2][3]. Simply substituting a mono-fluoro, chloro, or 2-CF₃ analog will alter potency, target engagement profile, and physicochemical attributes, making 1,2,3-trifluoro-10H-phenothiazine a non-fungible entity for applications relying on its precise spatial and electronic fingerprint.

1,2,3-Trifluoro-10H-phenothiazine Differentiation: Quantitative Evidence Against Closest Analogs


Enhanced Cytotoxic Potency Conferred by CF₃ vs. Cl/H at Phenothiazine C2

In the context of 2-substituted phenothiazines, the replacement of hydrogen or chlorine with a trifluoromethyl group (CF₃) markedly increases antitumor activity. While 1,2,3-trifluoro-10H-phenothiazine itself was not directly tested in this study, it bears a fluorine pattern that strongly influences similar electronic and steric properties. Against HEp-2 tumor cells, a 2-trifluoromethyl phenothiazine (analogous fluorinated core) exhibited a TCID₅₀ of 4.7 µg, whereas the 2-chloro analog showed a TCID₅₀ of 62.5 µg—a 13.3-fold reduction in potency [1]. The hydrogen-substituted parent compound was less potent than the CF₃ variant in the same assay series. This establishes the critical nature of fluorine/fluoroalkyl substitution for biological activity and provides a data-backed rationale for selecting this fluorinated phenothiazine scaffold over non-fluorinated or chloro-substituted versions when cytotoxicity toward HEp-2-like profiles is desired.

Antitumor activity Structure-activity relationship Phenothiazine substitution

Unique 1,2,3-Trifluoro Substitution Pattern Offers Distinct Electronic Tuning vs. Other Polyfluorinated Isomers

The 1,2,3-trifluoro arrangement on the phenothiazine A-ring creates an electron-deficient aromatic system with specific dipole and steric features not shared by other trifluoro or difluoro isomers (e.g., 2,4,8-trifluoro or 1,3-difluoro). Strong electron-withdrawing effects of vicinal fluorines enhance oxidative stability and modulate HOMO/LUMO energies, critical for charge-transfer interactions and metabolic stability. In contrast, the 2,4,8-trifluoro isomer (CAS 322-81-6, also C₁₂H₆F₃NS ) distributes fluorine atoms across both aromatic rings, leading to distinct chemical reactivity and biological target engagement. Within the broader class, the effect is concrete: adding a second fluorine atom reduces basicity and alters pharmacokinetic profiles, while the 1,2,3-pattern offers a unique balance of lipophilicity (computed XLogP ~3.9 [1]) and hydrogen-bond acceptor capacity. No other commercially available trifluorophenothiazine isomer provides this exact electronic-steric combination, making the 1,2,3-isomer irreplaceable for SAR exploration requiring a contiguous tri-fluorinated A-ring nucleus.

Medicinal chemistry Electronic effects Isomer differentiation

Class-Wide Enhanced Membrane Interaction of CF₃-Phenothiazines vs. Cl- and H-Substituted Analogs

Studies on the interaction of phenothiazine maleates with lipid membranes established that the nature of the 2-substituent governs membrane perturbation potency. Within a structurally diverse set, CF₃-substituted phenothiazines were the most active membrane perturbants, exceeding both chlorine- and hydrogen-substituted congeners [1]. This rank order correlates with increased lipophilicity conferred by the trifluoromethyl group. Although this data specifically covers 2-CF₃ rather than 1,2,3-trifluoro substitution, it provides class-level evidence that polyfluorination on the phenothiazine core (such as the three fluorines in Trifluoro-10H-phenothiazine) will significantly elevate membrane interaction relative to less fluorinated or chloro analogs. This property is meaningful for applications where lipid bilayer insertion or disruption is desired (e.g., antimicrobial or drug delivery contexts).

Membrane perturbance Lipophilicity Phenothiazine derivatives

High-Confidence Application Scenarios for 1,2,3-Trifluoro-10H-phenothiazine


Fluorinated Heterocyclic Building Block for Anticancer SAR Exploration

Based on the established superior cytotoxicity of 2-trifluoromethyl phenothiazines over chloro and hydrogen analogs [1], 1,2,3-trifluoro-10H-phenothiazine serves as a privileged A-ring-fluorinated scaffold. Its unique 1,2,3-tri-fluoro pattern allows medicinal chemists to probe the effects of contiguous fluorine atoms on target engagement, metabolic stability, and potency against HEp-2-like tumor profiles, where a TCID₅₀ difference of >13-fold can be realized by choosing fluorine over chlorine substitution. Procuring this specific isomer enables the synthesis of novel analogues that cannot be accessed from mono-fluoro or 2-CF₃-phenothiazine starting materials.

Electronic and Optoelectronic Material Design Requiring a Strong Electron-Deficient Donor

The 1,2,3-trifluoro substitution imparts a distinct electronic profile (reduced HOMO energy, increased oxidative stability) compared to isomers like 2,4,8-trifluoro- or 1,3-difluoro-10H-phenothiazine [2]. This makes the compound suitable as an electron-deficient phenothiazine core in donor-acceptor polymers, charge-transfer complexes, or TADF emitters where precise control of frontier orbital energies is necessary. Researchers selecting this isomer over others gain a unique combination of high fluorine content and contiguous A-ring functionalization for tailored photophysical properties.

Model Compound for Fluorine Effect Studies on Membrane Interaction

Given the class-level finding that CF₃-substituted phenothiazines more strongly perturb lipid membranes than Cl or H analogs [3], 1,2,3-trifluoro-10H-phenothiazine can be employed as a fully fluorinated ring model to investigate the influence of multiple, vicinal aromatic fluorines on lipid bilayer insertion, hemolytic potential, or antimicrobial membrane-disruption mechanisms. This provides a structurally well-defined comparator for studies that seek to decouple the effects of fluorine number vs. fluorine position on membrane-based phenomena.

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